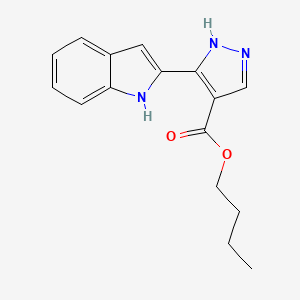
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is a complex organic compound characterized by its unique thiadiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide typically involves the reaction of diphenylamine with sulfuric acid and a thiadiazole precursor under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazole ring and the subsequent attachment of the sulfuric diamide group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the thiadiazole precursor, followed by its reaction with diphenylamine and sulfuric acid. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted thiadiazole compounds.
Scientific Research Applications
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 3,4-Diphenyl-1,2,5-thiadiazole
- 2,5-Diphenyl-1,3,4-thiadiazole
- 2,3-Diphenyl-1,2,4-thiadiazole
Uniqueness
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is unique due to its specific substitution pattern and the presence of the sulfuric diamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
CAS No. |
823810-40-8 |
|---|---|
Molecular Formula |
C14H14N4O4S2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,1-dioxo-3,4-diphenyl-3-(sulfamoylamino)-2H-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H14N4O4S2/c15-23(19,20)17-14(12-9-5-2-6-10-12)13(16-24(21,22)18-14)11-7-3-1-4-8-11/h1-10,17-18H,(H2,15,19,20) |
InChI Key |
RRGCJOIEBLVVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)NC2(C3=CC=CC=C3)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


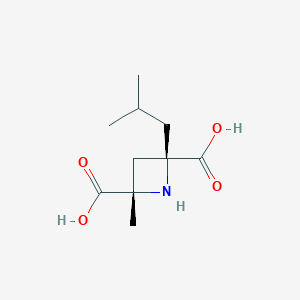
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
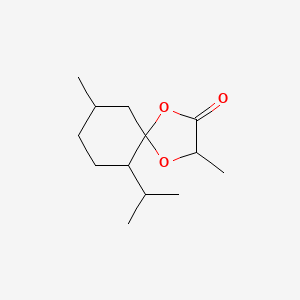
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
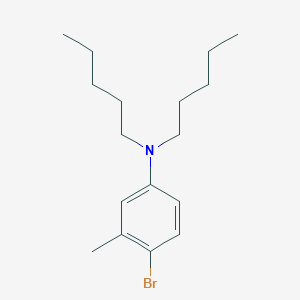
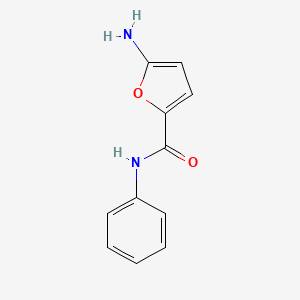
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
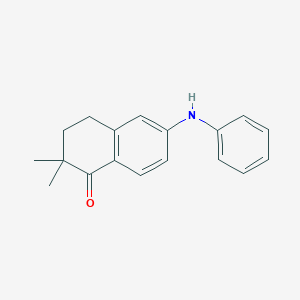

![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
